molecular formula C46H34 B12521613 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene CAS No. 654646-13-6

2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene

Cat. No.: B12521613
CAS No.: 654646-13-6
M. Wt: 586.8 g/mol
InChI Key: OAWNGVKZIOZDRL-UHFFFAOYSA-N
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Description

2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene involves its ability to interact with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in electronic devices and biological systems. Additionally, its ability to undergo redox reactions makes it useful in applications requiring electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is unique due to its combination of multiple aromatic rings, which enhances its electronic properties and makes it suitable for advanced materials science applications. Its ability to undergo various chemical reactions also adds to its versatility .

Properties

CAS No.

654646-13-6

Molecular Formula

C46H34

Molecular Weight

586.8 g/mol

IUPAC Name

2-[10-(4,5,9,10-tetrahydropyren-2-yl)anthracen-9-yl]-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C46H34/c1-2-12-38-37(11-1)45(35-23-31-19-15-27-7-5-8-28-16-20-32(24-35)43(31)41(27)28)39-13-3-4-14-40(39)46(38)36-25-33-21-17-29-9-6-10-30-18-22-34(26-36)44(33)42(29)30/h1-14,23-26H,15-22H2

InChI Key

OAWNGVKZIOZDRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC8=C9C(=C7)CCC2=CC=CC(=C29)CC8)CCC2=CC=CC1=C23

Origin of Product

United States

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